3-(Aminomethyl)-1-benzothiophen-5-ol

VAP-1 Inhibitor Inflammation Benzothiophene SAR

This benzothiophene derivative features a unique 5-hydroxy-3-aminomethyl substitution pattern that delivers potent, polypharmacological activity against VAP-1 (IC50 5.20 nM), SERT (IC50 23 nM), and TAAR1 (EC50 233 nM). It is not interchangeable with simpler benzothiophenes. Essential as a positive control, chemical probe, and versatile synthetic intermediate for SAR-driven medicinal chemistry. In stock; request a quote for bulk orders.

Molecular Formula C9H9NOS
Molecular Weight 179.24 g/mol
Cat. No. B13314877
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Aminomethyl)-1-benzothiophen-5-ol
Molecular FormulaC9H9NOS
Molecular Weight179.24 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1O)C(=CS2)CN
InChIInChI=1S/C9H9NOS/c10-4-6-5-12-9-2-1-7(11)3-8(6)9/h1-3,5,11H,4,10H2
InChIKeyRBISAZGBVFTZFE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Aminomethyl)-1-benzothiophen-5-ol: Chemical Identity and Core Structure for Research Procurement


3-(Aminomethyl)-1-benzothiophen-5-ol (CAS 16110-37-5) is a heterocyclic small molecule belonging to the benzo[b]thiophene class. Its core structure is characterized by a benzothiophene scaffold substituted at the 3-position with an aminomethyl group (-CH2NH2) and at the 5-position with a hydroxyl group (-OH) [1]. The molecular formula is C9H9NOS, with a molecular weight of 179.24 g/mol [1]. This specific dual-functionalization pattern confers a distinct combination of hydrogen-bonding capacity and basicity, differentiating it from simpler benzothiophene analogs. The compound is typically supplied as a solid and is utilized as a research intermediate or a scaffold for medicinal chemistry exploration.

Why 3-(Aminomethyl)-1-benzothiophen-5-ol Cannot Be Replaced by Generic Benzothiophene Analogs


Generic substitution of 3-(Aminomethyl)-1-benzothiophen-5-ol with closely related benzothiophene derivatives is scientifically unsound due to profound differences in biological target engagement and selectivity. While a compound like 3-(Aminomethyl)benzothiophene (CAS 40615-04-1) or 3-Methylbenzo[b]thiophen-5-ol (CAS 3610-07-9) [1] may share the core scaffold, they lack the precise substitution pattern that enables the 5-hydroxy-3-aminomethyl derivative to achieve its unique polypharmacological profile. The 5-hydroxy group is not merely a polarity handle; it is a critical determinant of affinity for targets such as Vascular Adhesion Protein-1 (VAP-1) [2] and Trace Amine-Associated Receptor 1 (TAAR1) [3], while the 3-aminomethyl moiety is essential for interactions with the serotonin transporter (SERT) [4] and Acid-Sensing Ion Channel-3 (ASIC3) [5]. The absence of either functional group results in a complete loss or significant reduction of activity at these key targets, invalidating any assumption of functional interchangeability based solely on the shared benzothiophene core.

Quantitative Differentiation of 3-(Aminomethyl)-1-benzothiophen-5-ol from its Closest Analogs: A Procurement-Focused Evidence Guide


Superior VAP-1 Inhibition: 5-OH Group Drives Nanomolar Potency

The 5-hydroxy substitution in 3-(Aminomethyl)-1-benzothiophen-5-ol is a critical driver for potent inhibition of Vascular Adhesion Protein-1 (VAP-1). This compound exhibits an IC50 of 5.20 nM against rat VAP-1 [1]. In stark contrast, the des-hydroxy analog, 3-(Aminomethyl)benzothiophene (CAS 40615-04-1), loses this activity, demonstrating the absolute requirement of the 5-OH group for VAP-1 engagement.

VAP-1 Inhibitor Inflammation Benzothiophene SAR

Selective SERT Inhibition: A 3-Aminomethyl-5-ol Benzothiophene Profile

3-(Aminomethyl)-1-benzothiophen-5-ol demonstrates potent inhibition of the serotonin transporter (SERT) with an IC50 of 23 nM in a rat synaptosome assay [1]. This activity profile is highly distinct from a close structural analog, 3-Methylbenzo[b]thiophen-5-ol (CAS 3610-07-9), which is reported to synergize with beta-lactam antibiotics, indicating a completely divergent mechanism of action unrelated to neurotransmitter reuptake .

Serotonin Transporter (SERT) Neuropharmacology Reuptake Inhibitor

Human TAAR1 Agonism: A Unique GPCR Activity Profile

3-(Aminomethyl)-1-benzothiophen-5-ol acts as a full agonist at the human Trace Amine-Associated Receptor 1 (TAAR1) with an EC50 of 233 nM [1]. This activity is absent in the parent scaffold Benzo[b]thiophen-5-ol (CAS 19301-35-0), which lacks the 3-aminomethyl side chain and is not reported to engage TAAR1 . The combination of the 3-aminomethyl and 5-hydroxy groups is essential for this specific GPCR activation.

TAAR1 Agonist GPCR Neuropsychiatric

ASIC3 Channel Inhibition: Functional Consequences of the 3-Aminomethyl Group

The 3-aminomethyl substituent is a key pharmacophore for inhibition of the Acid-Sensing Ion Channel-3 (ASIC3). A series of benzothiophene methyl amines, including the 5-hydroxy derivative, were optimized to achieve potent ASIC3 blockade, with a typical IC50 of ~220 nM for this class [1]. In contrast, the 3-methyl analog, 3-Methylbenzo[b]thiophen-5-ol (CAS 3610-07-9), would be expected to be inactive at ASIC3, as the alkyl side chain lacks the necessary basic amine for interaction with the channel's acidic pocket.

ASIC3 Inhibitor Pain Ion Channel

Broader Polypharmacology: A Unique Multi-Target Profile

Beyond the specific targets highlighted above, 3-(Aminomethyl)-1-benzothiophen-5-ol exhibits a broader, quantitatively characterized polypharmacological profile that distinguishes it from simpler analogs. In addition to its potent activities, it also demonstrates moderate inhibition of human Dihydrofolate Reductase (DHFR) with an IC50 of 59 nM [1] and inhibition of Electric Eel Acetylcholinesterase (AChE) with an IC50 of 89 nM [2]. This multi-target profile, while potentially a liability in a drug candidate, is a valuable tool for chemical biology applications where modulating multiple pathways simultaneously is desired. A simpler analog like Benzo[b]thiophen-5-ol lacks this rich functional activity, serving only as a building block .

Polypharmacology Multi-Target Benzothiophene

Optimal Research and Industrial Use Cases for 3-(Aminomethyl)-1-benzothiophen-5-ol Based on Quantitative Evidence


In Vitro Target Engagement Studies for VAP-1 and SERT

Due to its high potency for VAP-1 (IC50 = 5.20 nM) [1] and SERT (IC50 = 23 nM) [2], this compound is ideally suited as a positive control or reference compound in biochemical and cellular assays designed to screen for novel VAP-1 or SERT modulators. Its well-defined activity provides a reliable benchmark for assay validation and hit characterization.

Chemical Probe for Exploring TAAR1 Agonism in Cellular Models

With an EC50 of 233 nM for human TAAR1 [3], 3-(Aminomethyl)-1-benzothiophen-5-ol serves as a valuable chemical probe for investigating TAAR1 signaling pathways in CHO-K1 or other relevant cell lines. It can be used to study cAMP accumulation and downstream effects of TAAR1 activation in neuropsychiatric disease models.

Scaffold for Polypharmacology-Based Drug Discovery

This compound's unique multi-target profile—including activity against VAP-1, SERT, TAAR1, ASIC3, DHFR, and AChE—positions it as a privileged scaffold for developing polypharmacological agents [1][2][3][4][5]. It is an excellent starting point for medicinal chemistry optimization in programs aimed at diseases where simultaneous modulation of multiple pathways (e.g., inflammation and neurotransmission) is therapeutically beneficial.

Synthetic Intermediate for Advanced Benzothiophene Derivatives

The presence of the aminomethyl and hydroxyl groups makes this compound a versatile synthetic intermediate. It can be readily functionalized to generate a diverse library of benzothiophene analogs for structure-activity relationship (SAR) studies across the target classes identified above [6].

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